molecular formula C14H16BrNO3 B1462457 1-Boc-5-Bromo-3-hydroxymethylindole CAS No. 905710-14-7

1-Boc-5-Bromo-3-hydroxymethylindole

Cat. No. B1462457
CAS RN: 905710-14-7
M. Wt: 326.19 g/mol
InChI Key: LPXSZZFLLCBIJX-UHFFFAOYSA-N
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Description

1-Boc-5-Bromo-3-hydroxymethylindole is a chemical compound with the molecular formula C14H16BrNO3 . It is an intermediate formed during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Biosynthetic Gene Analysis and Metabolite Production

Research has unveiled the biosynthetic genes responsible for the production of brominated bis-indole metabolites, demonstrating the potential of 1-Boc-5-Bromo-3-hydroxymethylindole derivatives in studying microbial biosynthesis and exploring novel antibacterial and anticancer compounds. For instance, the study on metabolites from a deep-sea sediment metagenomic clone showed the production of new brominated bis-indole metabolites with moderate cytotoxic activity against various tumor cell lines, revealing insights into microbial biosynthesis pathways (Yan et al., 2016).

Interaction with Proteins

Another aspect of research focuses on the interaction of indole derivatives with proteins, such as bovine serum albumin (BSA), to understand the binding mechanisms and the effects of substitution on indoles' biological activity. Studies demonstrate how differently substituted indoles, including bromo-indole derivatives, can serve as neutral and hydrophobic fluorescence probes for investigating protein microenvironments, highlighting their utility in biochemical research (Singh & Asefa, 2009).

Synthetic Methodologies

The advancement in synthetic methodologies for indole derivatives has been remarkable, offering pathways to a variety of structurally diverse compounds. For example, research on the synthesis of 1-amino-1H-indole-3-carboxylates via copper(I)-catalyzed intramolecular amination of aryl bromides provides a simplified route to N-substituted indole derivatives, underscoring the importance of indole scaffolds in medicinal chemistry (Melkonyan et al., 2008).

Antiviral and Antimicrobial Research

Indole derivatives have been investigated for their potential antiviral and antimicrobial properties. A study on the optimization of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents showcases the relevance of bromo-indole derivatives in the development of new antiviral drugs, highlighting their efficacy against HIV-1 and RT enzyme inhibition (Chander et al., 2018).

Safety And Hazards

The safety data sheet for 1-Boc-5-Bromo-3-hydroxymethylindole is available for viewing and download . It is intended for R&D use only and not for medicinal, household, or other uses .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXSZZFLLCBIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654319
Record name tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-Bromo-3-hydroxymethylindole

CAS RN

905710-14-7
Record name tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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